molecular formula C19H25N5O4 B1165983 [4-(4-氨基-6,7-二甲氧基喹唑啉-2-基)哌嗪-1-基][(2r)-四氢呋喃-2-基]甲苯酮

[4-(4-氨基-6,7-二甲氧基喹唑啉-2-基)哌嗪-1-基][(2r)-四氢呋喃-2-基]甲苯酮

货号: B1165983
分子量: 387.4 g/mol
InChI 键: VCKUSRYTPJJLNI-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Terazosin is a member of quinazolines, a member of piperazines, a member of furans and a primary amino compound. It has a role as an antineoplastic agent, an antihypertensive agent and an alpha-adrenergic antagonist.
Terazosin is a quinazoline derivative alpha-1-selective adrenergic blocking agent indicated for benign prostatic hyperplasia and hypertension. Terazosin blocks adrenaline's action on alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate.
Terazosin is a nonselective alpha-1 adrenergic antagonist used in the therapy of hypertension and benign prostatic hypertrophy. Terazosin therapy is associated with a low rate of transient serum aminotransferase elevations and to rare instances of clinically apparent acute liver injury.

科学研究应用

  1. [4-氨基-2-[4-(1,4-苯二氧杂环-2-基羰基)哌嗪-1-基]-6, 7-二甲氧基喹唑啉衍生物显示出对 α1-肾上腺素能受体的强结合亲和力,表明它们具有作为 α-拮抗剂和抗高血压药的潜力。它们选择性地拮抗去甲肾上腺素的 α1 介导的血管收缩作用,表明它们在高血压治疗中的效用 (Campbell et al., 1987)

  2. 哌唑嗪是一种结构相似的化合物,是一种抗高血压药,已在肝微粒体和冷冻保存的肝细胞中进行了广泛的代谢研究。这些研究有助于理解其药代动力学和潜在的药物相互作用 (Erve et al., 2007)

  3. 对哌唑嗪在狗和老鼠中的代谢研究已鉴定出几种代谢物,有助于我们了解其药效学和潜在的副作用 (Althuis & Hess, 1977)

  4. 对环唑嗪(一种具有相似喹唑啉结构的化合物)的对映异构体的研究有助于了解 α-肾上腺素能受体亚型。这项研究对于开发更具选择性和更有效的肾上腺素能受体拮抗剂具有重要意义 (Giardiná et al., 1996)

  5. 哌唑嗪及其相关化合物的新的合成方法的开发对制药和药物设计具有重要意义 (Honkanen et al., 1980)

  6. 碳-11 标记的哌唑嗪已被开发用于使用正电子发射断层扫描对 α1-肾上腺素能受体进行体内研究,突出了该化合物在医学成像和诊断中的用途 (Ehrin et al., 1988)

  7. 使用液相色谱/质谱 (LC/MS) 对哌唑嗪在大鼠中的体内代谢的研究揭示了新的代谢途径,这对于了解其在生物系统中的功效和安全性至关重要 (Erve et al., 2008)

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Terazosin
Reactant of Route 2
Reactant of Route 2
(R)-Terazosin
Reactant of Route 3
Reactant of Route 3
(R)-Terazosin
Reactant of Route 4
Reactant of Route 4
(R)-Terazosin
Reactant of Route 5
Reactant of Route 5
(R)-Terazosin
Reactant of Route 6
Reactant of Route 6
(R)-Terazosin
Customer
Q & A

Q1: How does (R)-terazosin interact with α1-adrenoceptors compared to its enantiomer (S)-terazosin?

A1: Research suggests that both (R)-terazosin and (S)-terazosin exhibit similar binding affinities for α1-adrenoceptor subtypes. Studies using cloned human α1-adrenoceptors expressed in cell lines found no significant difference in binding affinities between the two enantiomers for the α1a, α1b, and α1d subtypes [, ]. This indicates that the stereochemistry at the tetrahydrofuran moiety does not significantly influence the interaction with these receptor subtypes.

Q2: Does the stereochemistry of terazosin impact its pharmacokinetic profile?

A2: Interestingly, despite similar receptor binding affinities, (R)-terazosin demonstrates different pharmacokinetics compared to (S)-terazosin. A study in healthy Chinese male subjects revealed that after a single oral dose of racemic terazosin, the plasma concentrations of (R)-terazosin were consistently higher than those of (S)-terazosin []. The area under the plasma concentration-time curve (AUC0-∞) and maximum plasma concentration (Cmax) were significantly greater for (R)-terazosin, suggesting stereoselective pharmacokinetics in humans [].

Q3: Does (R)-terazosin exhibit selectivity for α1-adrenoceptors over α2-adrenoceptors?

A3: While both enantiomers of terazosin display high affinity for α1-adrenoceptors, (R)-terazosin exhibits a lower affinity for α2b-adrenoceptors compared to (S)-terazosin and racemic terazosin []. This difference in binding affinity suggests a slightly higher selectivity of (R)-terazosin for α1-adrenoceptors over the α2b subtype, potentially leading to a different side effect profile compared to the racemate.

Q4: Are there any studies investigating the use of radiolabeled (R)-terazosin as a tool for studying α1-adrenoceptors?

A4: Yes, research has explored the use of [3H]R-terazosin as a radioligand for studying α1-adrenoceptors []. Studies utilizing [3H]R-terazosin in rat neonatal lung membrane preparations, which contain both α1- and α2-adrenoceptors, revealed selective binding to a single site consistent with α1-adrenoceptors []. This suggests that [3H]R-terazosin may be a valuable tool for investigating α1-adrenoceptor function in tissues expressing multiple adrenoceptor subtypes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。